5-{5-nitro-2-furyl}-1H-pyrazole
Description
5-{5-nitro-2-furyl}-1H-pyrazole is a heterocyclic compound with the molecular formula C₇H₅N₃O₃ and a molecular weight of 179.1329 g/mol . Its structure consists of a pyrazole ring substituted at the 5-position with a 5-nitro-2-furyl group. The compound has a CAS registry number of 19933-31-4 and is primarily referenced in chemical databases for its structural and synthetic relevance .
Properties
Molecular Formula |
C7H5N3O3 |
|---|---|
Molecular Weight |
179.13g/mol |
IUPAC Name |
5-(5-nitrofuran-2-yl)-1H-pyrazole |
InChI |
InChI=1S/C7H5N3O3/c11-10(12)7-2-1-6(13-7)5-3-4-8-9-5/h1-4H,(H,8,9) |
InChI Key |
DICJXPWWJZEDCX-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=CC=NN2 |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=CC=NN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Functional Group Influence: The presence of additional functional groups (e.g., thiazole, hydrazide, or cyano groups) significantly alters molecular weight and biological activity.
- Thermal Stability: The acetamido-cyano derivative (Example 6 in ) has a high melting point (215°C), suggesting enhanced stability compared to simpler pyrazole derivatives .
Carcinogenicity
- FANFT: Induces bladder carcinomas in rats at 0.2% dietary concentration, with irreversible lesions observed after 8 weeks of exposure .
- Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide : Causes mammary, kidney, and intestinal tumors in rats .
- 5-{5-nitro-2-furyl}-1H-pyrazole: No direct carcinogenicity data are available.
Antimicrobial Activity
- 3-(5-nitro-2-furyl)-1H-pyrazol-5-amine : The amine substituent may enhance interactions with microbial targets, but efficacy remains uncharacterized .
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